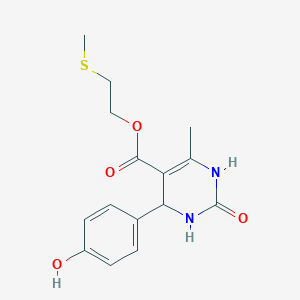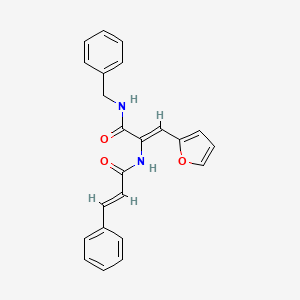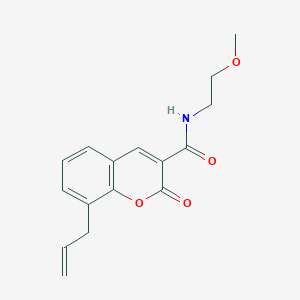![molecular formula C22H22N2O4S2 B5145329 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPT0G211 and is synthesized through a multi-step process.
Wirkmechanismus
MPT0G211 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, MPT0G211 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. MPT0G211 also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation, MPT0G211 reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MPT0G211 has been shown to have various biochemical and physiological effects. In cancer cells, MPT0G211 induces DNA damage and inhibits the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. In inflammation, MPT0G211 reduces the production of reactive oxygen species and inhibits the activation of macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
MPT0G211 has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells and its ability to reduce inflammation. However, MPT0G211 also has some limitations, including its low solubility in water and its potential toxicity in high doses.
Zukünftige Richtungen
There are several future directions for research related to MPT0G211. One potential direction is to study the efficacy of MPT0G211 in combination with other drugs for cancer treatment. Another direction is to investigate the potential of MPT0G211 for the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of MPT0G211 and to develop more efficient and cost-effective methods for large-scale production.
Conclusion:
In conclusion, MPT0G211 is a chemical compound that has shown potential therapeutic applications in cancer and inflammation research. Its mechanism of action involves multiple pathways that induce apoptosis and reduce inflammation. MPT0G211 has several advantages for laboratory experiments, but also has some limitations. Future research directions include investigating its efficacy in combination with other drugs and exploring its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of MPT0G211 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-(4-methylphenylamino)benzenesulfonamide with 2-chloro-4-nitrophenol in the presence of a base to form 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-4-nitrophenol. The nitro group is then reduced to an amino group using a reducing agent, followed by the reaction with 3-(methylthio)aniline in the presence of a base to form the final product, MPT0G211.
Wissenschaftliche Forschungsanwendungen
MPT0G211 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer research, MPT0G211 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has shown that MPT0G211 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-6-8-17(9-7-16)24-30(26,27)21-12-10-19(11-13-21)28-15-22(25)23-18-4-3-5-20(14-18)29-2/h3-14,24H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXERFNPCFJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)


![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)